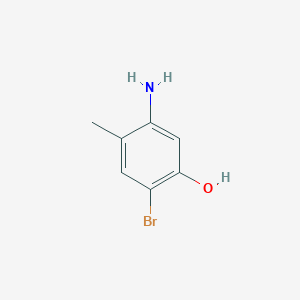

5-Amino-2-bromo-4-methylphenol

Description

Overview of Halogenated Phenols and Aminophenols in Organic Chemistry

Halogenated phenols are a class of organic compounds where one or more hydrogen atoms on the phenol (B47542) ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). google.com The introduction of a halogen atom significantly modifies the electronic properties and reactivity of the phenolic ring. These compounds are key intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, antiseptics, and dyes. Furthermore, the presence of halogens can impart specific properties, such as fire-retardant capabilities in phenol-aldehyde resins.

Aminophenols are aromatic compounds that contain both a hydroxyl (-OH) and an amino (-NH2) group attached to a benzene (B151609) ring. chemicalbull.com Depending on the relative positions of these two functional groups, three isomers exist: 2-aminophenol, 3-aminophenol, and 4-aminophenol (B1666318). researchgate.net These compounds are amphoteric, meaning they can exhibit both acidic and basic properties. researchgate.net Aminophenols are exceptionally valuable in industrial chemistry, serving as crucial precursors for the manufacture of dyes, pharmaceuticals like paracetamol, and photographic developers. chemicalbull.comwikipedia.orgwikipedia.org Their synthesis is most commonly achieved through the reduction of the corresponding nitrophenols. researchgate.netwikipedia.org The chemical reactivity of aminophenols is diverse, allowing for reactions at the amino group, the hydroxyl group, and the aromatic ring itself. researchgate.netumich.edu

Structural Classification and Nomenclature of 5-Amino-2-bromo-4-methylphenol within its Chemical Class

This compound is a multi-substituted phenol. Its classification and nomenclature are determined by the established rules of the International Union of Pure and Applied Chemistry (IUPAC).

Classification : This compound can be categorized as a halogenated phenol due to the bromine atom, an aminophenol because of the amino group, and more specifically, a substituted aminobromophenol.

Nomenclature : The IUPAC name, this compound, is derived by identifying the parent structure as phenol. The carbon atom bonded to the hydroxyl group is designated as position 1. The ring is then numbered to assign the lowest possible locants to the other substituents. Following this, the substituents are listed in alphabetical order: 'amino' at position 5, 'bromo' at position 2, and 'methyl' at position 4.

The precise arrangement of these functional groups on the phenolic ring dictates the compound's unique chemical properties and reactivity.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 1566908-49-3 |

| Canonical SMILES | CC1=CC(=C(C=C1N)O)Br uni.lu |

| InChI Key | HEUVMTGKWXAQCC-UHFFFAOYSA-N uni.lu |

| Predicted XLogP3 | 1.9 nih.gov |

Rationale for Comprehensive Investigation of this compound

The scientific interest in this compound stems from its potential as a versatile building block in organic synthesis. The presence of three distinct functional groups—hydroxyl, amino, and bromo—on the aromatic ring provides multiple reactive sites. This multi-functionality allows for a wide range of chemical transformations, making it a valuable intermediate for creating more complex molecules. researchgate.net

Derivatives of aminophenols and halogenated phenols are known to be important in the pharmaceutical and dye industries. researchgate.net Research into specifically substituted compounds like this one is driven by the search for novel synthetic intermediates that can lead to new materials or biologically active compounds. google.com The unique substitution pattern of this compound could lead to the development of compounds with specific, targeted properties for applications in medicinal chemistry or material science. google.comgoogle.com

Scope and Objectives of the Research on this compound

Research concerning this compound is primarily focused on elucidating its synthetic utility and exploring the properties of its derivatives. The key objectives of such research include:

Development of Efficient Synthetic Pathways : Investigating and optimizing methods for the synthesis of this compound itself, often starting from precursors like 2-amino-4-methylphenol (B1222752) and employing selective bromination techniques.

Exploration of Reactivity : Systematically studying the chemical reactivity of the different functional groups. This includes substitution reactions at the bromine position, acylation or alkylation of the amino and hydroxyl groups, and coupling reactions involving the amino group. umich.edu

Synthesis of Novel Compounds : Utilizing this compound as a scaffold to synthesize new, more complex molecules. This is a common strategy in drug discovery and the development of new materials. google.comgoogle.com

Characterization of Derivatives : Thoroughly analyzing the structural and physical properties of newly synthesized compounds derived from this compound using various spectroscopic and analytical techniques. bohrium.com The goal is to build a library of related compounds for further screening and application development.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

5-amino-2-bromo-4-methylphenol |

InChI |

InChI=1S/C7H8BrNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3 |

InChI Key |

HEUVMTGKWXAQCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)O)Br |

Origin of Product |

United States |

Retrosynthetic Analysis and Synthetic Methodologies for 5 Amino 2 Bromo 4 Methylphenol and Its Precursors

Strategic Considerations for the Introduction of Amine, Bromine, and Methyl Substituents on the Phenolic Core

A retrosynthetic analysis of 5-Amino-2-bromo-4-methylphenol suggests several possible disconnections. The key challenge lies in the sequential introduction of the bromine and amino groups onto the 4-methylphenol (p-cresol) core.

Two primary retrosynthetic pathways can be envisioned:

C-Br Disconnection: This pathway identifies 5-amino-4-methylphenol as the key intermediate. The synthesis would involve preparing this aminophenol and then performing a regioselective electrophilic bromination. The directing effects of the substituents in 5-amino-4-methylphenol are crucial. The hydroxyl group at C-1 and the amino group at C-5 are both strongly activating ortho-, para-directors, while the methyl group at C-4 is a weakly activating ortho-, para-director. All three groups direct an incoming electrophile to the C-2 and C-6 positions. Due to the steric hindrance at the C-6 position (sandwiched between the hydroxyl and amino groups), electrophilic attack is strongly favored at the C-2 position, suggesting this is a highly viable route.

C-N Disconnection: This approach considers 2-bromo-4-methyl-5-nitrophenol (B1282645) as the penultimate intermediate, which would be formed by the nitration of 2-bromo-4-methylphenol (B149215). However, the regioselectivity of this nitration step is problematic. In 2-bromo-4-methylphenol, the hydroxyl group is a powerful ortho-, para-director, strongly activating the C-6 position. The bromine atom also directs ortho- and para-, further activating the C-6 position. Therefore, nitration would overwhelmingly favor substitution at C-6, leading to the undesired isomer.

Based on this analysis, the most logical and strategically sound approach involves the synthesis of an appropriate aminophenol precursor, followed by a regioselective bromination step. To control the high reactivity of the aminophenol ring and prevent potential oxidation of the amino group during bromination, a protection-deprotection strategy is often employed.

Synthesis of Key Phenolic Precursors to this compound

The successful synthesis of the target compound relies on the efficient preparation of key precursors.

The fundamental building block for the synthesis is 4-methylphenol, commonly known as p-cresol (B1678582). It is an industrially significant chemical, typically obtained from coal tar or through the sulfonation of toluene (B28343) followed by alkali fusion. Its commercial availability makes it a convenient starting point for more complex derivatives.

2-Bromo-4-methylphenol is a key intermediate that can be synthesized with high selectivity from p-cresol via electrophilic bromination. The hydroxyl group of p-cresol directs the incoming bromine electrophile to the ortho position. Various methods have been developed to optimize the yield and selectivity of this reaction, often employing low temperatures to minimize the formation of dibrominated byproducts. patsnap.comgoogle.com

A process for synthesizing 2-bromo-4-methylphenol involves the bromination of 4-methylphenol in a solvent and in the absence of light at a temperature between 20°C and 40°C. quickcompany.in The use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol (B129727) has also been shown to be an effective method for the selective ortho-bromination of p-cresol. nih.gov

| Reagent(s) | Solvent(s) | Temperature | Selectivity/Yield | Reference(s) |

| Bromine | Carbon Tetrachloride | 20-40°C | Selectivity >84% | quickcompany.in |

| Bromine | Chloroform / Dichloroethane | -20 to -5°C | High | patsnap.com |

| Bromine | Methylene Chloride | -5 to 0°C | Yield >99% | google.com |

| NBS, p-TsOH (cat.) | Methanol | Room Temp. | Yield >86% | nih.gov |

Aminophenols are crucial precursors in various chemical syntheses. 6-Amino-m-cresol (also known as 2-Amino-5-methylphenol) is a representative example. tcichemicals.comtcichemicals.com A common synthetic route to this compound involves the nitration of m-cresol (B1676322) to form 5-methyl-2-nitrophenol, followed by the selective reduction of the nitro group. guidechem.com This reduction can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This aminophenol is frequently used as an intermediate in the production of hair dyes and other colorants. guidechem.comcosmeticsinfo.org

Direct and Indirect Synthetic Routes to this compound

As established by the retrosynthetic analysis, the most promising pathway to this compound proceeds through the bromination of an aminophenol intermediate. A plausible indirect route involves the following steps:

Nitration of 4-methylphenol: Strategic nitration to yield 4-methyl-3-nitrophenol (B15662).

Reduction: Reduction of the nitro group to form 5-amino-4-methylphenol.

Protection: Protection of the highly reactive amino group, for instance, by acetylation to form 5-acetamido-4-methylphenol. This step prevents oxidation and moderates the activating effect of the amino group.

Bromination: Regioselective electrophilic bromination of the protected intermediate to introduce the bromine atom at the C-2 position.

Deprotection: Hydrolysis of the protecting group to yield the final product, this compound.

The key step in the proposed synthesis is the regioselective bromination of the 5-acetamido-4-methylphenol intermediate. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.

In 5-acetamido-4-methylphenol, the ring is highly activated towards electrophilic attack.

The hydroxyl group at C-1 is a strongly activating ortho-, para-director, activating the C-2 and C-6 positions.

The acetamido group at C-5 is also a strongly activating ortho-, para-director, activating the C-6 and C-2 positions.

The methyl group at C-4 is a weakly activating ortho-, para-director, activating the C-3 and C-5 positions (with C-5 already substituted).

The directing effects of the powerful hydroxyl and acetamido groups are additive, converging to strongly activate the C-2 and C-6 positions for electrophilic substitution. The C-2 position is sterically more accessible than the C-6 position, which is flanked by the relatively bulky hydroxyl and acetamido groups. Consequently, electrophilic bromination using reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent is expected to proceed with high regioselectivity, yielding the desired 2-bromo isomer. The use of a milder, more selective brominating agent can further enhance the regioselectivity of the reaction. acs.org

Nitration-Reduction Sequences for Amino Group Introduction

A common and effective strategy for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This two-step process involves the electrophilic substitution of a nitro group (-NO₂) onto the aromatic nucleus, followed by its chemical reduction to an amino group (-NH₂).

For the synthesis of this compound, a plausible precursor would be 2-bromo-4-methylphenol. The nitration of this precursor would be the first step. The directing effects of the existing substituents—the strongly activating hydroxyl group and the weakly activating methyl group—would guide the incoming nitro group. The hydroxyl group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In 2-bromo-4-methylphenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. Since C2 is blocked by bromine and C4 by the methyl group, nitration is directed to the C6 or C5 position. The steric hindrance from the adjacent bromine atom and the electronic effects of all substituents would influence the final regioselectivity.

Following successful nitration to yield 2-bromo-4-methyl-5-nitrophenol, the subsequent step is the reduction of the nitro group. This transformation is reliably achieved using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. google.com Other common reduction methods include the use of metals in acidic solutions, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

Table 1: Common Reagents for Nitro Group Reduction

| Method | Catalyst/Reagent | Conditions |

|---|---|---|

| Catalytic Hydrogenation | Pd/C, Pt/C, or Raney Nickel | H₂ gas, various pressures and temperatures |

Diazotization and Related Reactions for Halogenation or Amination

Diazotization provides a versatile method for introducing a variety of functional groups onto an aromatic ring, starting from a primary aromatic amine. organic-chemistry.org The process involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. organic-chemistry.org This diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by numerous nucleophiles.

While diazotization is often used to remove an amino group or replace it with another functional group, it is highly relevant for synthesizing the brominated precursors of this compound. For instance, a key precursor, 2-bromo-5-methylphenol, can be synthesized from 6-amino-m-cresol via a Sandmeyer-type reaction. chemicalbook.com

The synthesis proceeds as follows:

Diazotization : 6-amino-m-cresol is treated with a solution of sodium nitrite in a strong acid like hydrobromic acid (HBr) at a temperature kept below 10°C. chemicalbook.com This converts the amino group into a diazonium bromide salt.

Sandmeyer Reaction : The resulting diazonium salt solution is then added to a hot solution of copper(I) bromide (CuBr) in HBr. chemicalbook.com This facilitates the replacement of the diazonium group with a bromine atom, yielding 2-bromo-5-methylphenol. chemicalbook.com

This strategy highlights the power of diazotization in controlling the regiochemistry of halogenation on a phenol (B47542) ring, which might be difficult to achieve through direct electrophilic bromination.

Optimization of Reaction Conditions and Mechanistic Studies in the Synthesis of this compound

The efficiency, selectivity, and safety of the synthetic route to this compound are critically dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, and reaction technology.

Catalyst Systems and Their Influence on Yield and Selectivity

Catalysts play a pivotal role in several steps of the synthesis, particularly in hydrogenation and bromination reactions.

In the reduction of a nitro group (as discussed in 2.3.2), the choice of catalyst can influence reaction time and purity. Palladium on carbon (Pd/C) is a highly effective and common catalyst for this transformation. google.com The catalyst loading (typically 5-10% Pd by weight) and the reaction conditions (hydrogen pressure and temperature) are optimized to ensure complete conversion without affecting other functional groups like the bromine atom or the phenolic hydroxyl group. For instance, the hydrogenation of related aminomethylated hydroxyaromatic compounds has been successfully carried out using a 10% Pd/C catalyst at moderate temperatures (e.g., 70°C) and low hydrogen pressures (e.g., 30 psi). google.com

In the bromination of the phenolic precursor (e.g., 4-methylphenol), Lewis acid catalysts are sometimes employed to polarize the bromine molecule, although the highly activated nature of the phenol ring often makes catalysis unnecessary. doubtnut.com However, for achieving higher selectivity in certain industrial processes, a Lewis acid like methanesulfonic acid may be used. quickcompany.in The catalyst amount is typically kept low, in the range of 0.1 to 10% by weight relative to the phenol, to promote the desired monobromination and minimize side reactions. quickcompany.in

Table 2: Influence of Catalysts in Key Synthetic Steps

| Reaction Step | Catalyst | Function | Impact on Yield/Selectivity |

|---|---|---|---|

| Nitro Group Reduction | Pd/C | Catalyzes hydrogenation | High yields, clean conversion to amino group |

| Bromination of Phenol | Lewis Acid (e.g., FeBr₃, Methanesulfonic acid) | Polarizes Br₂ to enhance electrophilicity | Can improve selectivity for monobromination over polybromination doubtnut.comquickcompany.in |

Continuous Flow Synthesis Methodologies

Continuous flow synthesis, utilizing microreactors, offers significant advantages for the synthesis of substituted phenols and their derivatives. researchgate.netacs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is often difficult to achieve in traditional batch reactors. Such control can lead to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic reactions like nitration or halogenation.

The synthesis of substituted phenol derivatives has been successfully demonstrated using continuous-flow systems. For example, biphasic gas-liquid reactions have been studied in microreactors for the preparation of meta-substituted phenols. researchgate.netacs.org These systems can shorten reaction times dramatically; in one case, an oxidative Heck/dehydrogenation sequence was reduced from 2160 minutes in a batch system to 130 minutes in a microchemical system. acs.org

Furthermore, continuous-flow processes have been developed for the dehydrative amination of phenols to produce aryl amines, using packed-bed reactors with heterogeneous palladium catalysts. researchgate.netnih.gov A continuous process for preparing 2-bromo-4-methylphenol has also been patented, where precise mixing of p-cresol and bromine in a continuous reactor reduces side reactions and improves the selectivity of monobromination. google.com These examples demonstrate the potential of continuous flow technology to optimize the synthesis of this compound by allowing for safer handling of hazardous reagents and better control over reaction selectivity. researchgate.netacs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Traditional synthetic routes for polysubstituted phenols often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. By integrating green chemistry, it is possible to mitigate these issues through the use of safer reagents, alternative energy sources, and waste reduction strategies. The synthesis of this compound typically proceeds through key steps such as nitration, bromination, and the reduction of a nitro group, each of which can be re-evaluated through a green chemistry lens.

A plausible retrosynthetic analysis starting from the target molecule suggests precursors like 2-bromo-4-methyl-5-nitrophenol, which in turn can be derived from 4-methyl-3-nitrophenol or 2-bromo-4-methylphenol. Ultimately, these routes often commence with a readily available starting material such as p-cresol (4-methylphenol). The following sections will explore the application of green chemistry principles to the key transformations in this synthetic sequence.

The nitration of phenolic compounds is a classic electrophilic aromatic substitution that traditionally employs a mixture of concentrated nitric acid and sulfuric acid, the so-called "mixed acid" method. This approach, however, is fraught with environmental and safety concerns, including the use of highly corrosive acids, the generation of large volumes of acidic waste, and poor regioselectivity leading to the formation of undesired isomers and oxidation byproducts.

In the context of synthesizing a precursor for this compound, such as 4-methyl-3-nitrophenol from p-cresol, green alternatives to mixed acid nitration are highly desirable. Research has focused on replacing the hazardous traditional reagents with milder and more selective nitrating agents. gordon.edugoogle.com Metal nitrates, such as calcium nitrate (B79036) (Ca(NO₃)₂) or copper(II) nitrate (Cu(NO₃)₂), in the presence of acetic acid, have emerged as effective and safer alternatives. gordon.edu These reactions can often be accelerated using microwave irradiation, which reduces reaction times and energy consumption. gordon.edu

Another green approach involves solvent-free nitration or the use of solid supports like silica (B1680970) gel. researchgate.net For instance, impregnating silica gel with nitric acid allows for the nitration of phenols under milder conditions and can improve selectivity, while also simplifying product work-up and minimizing solvent waste. researchgate.net

| Feature | Traditional Method (Mixed Acid) | Greener Alternative (e.g., Ca(NO₃)₂/Acetic Acid) |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Ca(NO₃)₂, Acetic Acid |

| Hazards | Highly corrosive, strong oxidizer | Less corrosive, lower toxicity |

| Byproducts | Acidic waste (NOx, H₂SO₄) | Recyclable metal salts, less acidic waste |

| Energy | Often requires heating/cooling | Can be enhanced by microwave irradiation |

| Solvent | Often requires organic solvents | Acetic acid (less hazardous), or solvent-free |

The bromination of phenols and their derivatives traditionally involves the use of elemental bromine (Br₂), a volatile and highly corrosive substance. These reactions are often carried out in chlorinated solvents like carbon tetrachloride, which are toxic and environmentally persistent.

For a synthetic step such as the bromination of a nitrophenol precursor, green bromination methods offer significant advantages. One prominent green alternative is the in-situ generation of bromine from a safer source. The use of a hydrogen peroxide (H₂O₂)-hydrobromic acid (HBr) system in water is a notable example. researchgate.net In this method, H₂O₂ oxidizes HBr to generate bromine in the reaction mixture, with water being the only byproduct. researchgate.net Conducting the reaction in an aqueous medium further enhances its green credentials by eliminating the need for hazardous organic solvents. researchgate.net

N-Bromosuccinimide (NBS) has also been utilized as a brominating agent in water, providing an alternative to elemental bromine for the bromination of activated aromatic compounds. researchgate.net

| Feature | Traditional Method (Br₂ in CCl₄) | Greener Alternative (H₂O₂/HBr in Water) |

| Reagents | Elemental Bromine (Br₂), CCl₄ | Hydrogen Peroxide (H₂O₂), Hydrobromic Acid (HBr) |

| Hazards | Volatile, corrosive, toxic bromine; toxic solvent | Less hazardous reagents |

| Byproducts | HBr, solvent waste | Water |

| Solvent | Chlorinated organic solvents (e.g., CCl₄) | Water |

| Atom Economy | Moderate | High |

The final step in the synthesis of this compound from its nitro precursor involves the reduction of the nitro group to an amine. Classical methods for this transformation often employ stoichiometric amounts of metals like iron, tin, or zinc in acidic media, which generate large quantities of metallic sludge as waste.

Catalytic hydrogenation is a much greener alternative, offering high atom economy as it uses molecular hydrogen (H₂) as the reductant, with water being the only theoretical byproduct. However, this often requires precious metal catalysts such as palladium or platinum. To improve the sustainability and cost-effectiveness, research has focused on developing catalysts based on more abundant and less toxic metals. For example, copper-based catalysts, such as copper oxide nanoleafs supported on gamma-alumina (CuO-nanoleaf/γ-Al₂O₃), have shown high activity for the reduction of nitrophenols to aminophenols in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). bcrec.id Silver nanoparticles supported on materials like titania have also been demonstrated to be effective catalysts for this transformation. nih.gov

Furthermore, photocatalytic and biocatalytic methods are emerging as promising green technologies for nitro group reduction. chemistryviews.orgrsc.org Photocatalysis using semiconductor materials like titanium dioxide can drive the reduction of nitroarenes under visible light, offering an energy-efficient pathway. chemistryviews.org Biocatalysis, utilizing enzymes such as nitroreductases or whole-cell systems, can perform the reduction in aqueous media under mild conditions, although substrate scope and enzyme stability can be limiting factors. rsc.org

| Feature | Traditional Method (e.g., Fe/HCl) | Greener Alternative (Catalytic Hydrogenation) |

| Reagents | Iron (Fe), Hydrochloric Acid (HCl) | H₂ gas, Catalyst (e.g., supported Cu or Ag) |

| Waste | Large amounts of iron sludge | Minimal waste, catalyst can be recycled |

| Atom Economy | Low | High |

| Selectivity | Can sometimes lead to side reactions | Generally high |

| Conditions | Often requires heating | Can often be performed at room temperature |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 Bromo 4 Methylphenol

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 5-Amino-2-bromo-4-methylphenol and understanding the non-covalent interactions that influence its structure.

The FT-IR and Raman spectra of this compound are characterized by distinct absorption and scattering bands corresponding to the vibrational modes of its specific functional groups. The hydroxyl (O-H) and amino (N-H) groups give rise to characteristic stretching vibrations, typically observed in the region of 3200-3600 cm⁻¹. The exact positions of these bands are sensitive to the extent of hydrogen bonding within the molecular structure. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the corresponding bending modes are found at lower wavenumbers. The presence of the bromine atom is indicated by the C-Br stretching vibration, which is typically observed in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-N | Stretching | 1250 - 1350 |

| C-O | Stretching | 1200 - 1300 |

| C-Br | Stretching | 500 - 700 |

Note: These are predicted values and may vary based on experimental conditions and intermolecular interactions.

The presence of both hydroxyl and amino groups in this compound allows for the formation of intricate hydrogen bonding networks. These interactions, both within the same molecule (intramolecular) and between different molecules (intermolecular), significantly influence the vibrational frequencies of the O-H and N-H bonds. Broadening of the O-H and N-H stretching bands in the FT-IR spectrum is a strong indicator of hydrogen bonding. The study of these interactions is crucial for understanding the compound's physical properties and how it organizes in the solid state. The presence of substituents on the phenol (B47542) ring can affect the electronic properties and steric environment of the hydroxyl group, thereby influencing the strength and nature of these hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino, bromo, hydroxyl, and methyl substituents. The amino group (NH₂) and the hydroxyl group (OH) protons will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. The methyl group protons will resonate as a singlet in the upfield region. The two aromatic protons will appear as singlets due to their para relationship, with their specific chemical shifts determined by the combined electronic effects of the substituents.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (adjacent to NH₂) | 6.5 - 6.8 | s |

| Aromatic H (adjacent to CH₃) | 6.8 - 7.1 | s |

| OH | Variable | br s |

| NH₂ | Variable | br s |

Note: Predicted values in a non-polar solvent like CDCl₃. s = singlet, br s = broad singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom attached to the hydroxyl group (C-OH) and the amino group (C-NH₂) will be shifted downfield. The carbon bearing the bromine atom (C-Br) will also have a characteristic chemical shift. The methyl carbon will appear at a high field.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 145 - 155 |

| C-Br | 110 - 120 |

| C-NH₂ | 140 - 150 |

| C-CH₃ | 125 - 135 |

| Aromatic CH | 115 - 130 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

To confirm the structural assignments from one-dimensional NMR, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, with only singlet aromatic protons, COSY would be of limited use for the aromatic region but could confirm the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity of the molecule. For instance, correlations would be expected between the methyl protons and the aromatic carbons at the ortho and meta positions, as well as the carbon to which the methyl group is attached. Similarly, the aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern on the aromatic ring.

Together, these 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Equilibria

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the spectrum is dominated by the electronic transitions of the substituted benzene (B151609) ring, which acts as the primary chromophore.

The phenol ring itself gives rise to characteristic π → π* transitions. The absorption maxima (λmax) of these transitions are significantly influenced by the substituents attached to the ring: the amino (-NH2), bromo (-Br), methyl (-CH3), and hydroxyl (-OH) groups.

Hydroxyl (-OH) and Amino (-NH2) Groups: Both groups act as powerful auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. They possess non-bonding electrons (n-electrons) that can be delocalized into the π-system of the aromatic ring. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the electronic transition, resulting in a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). For comparison, 4-aminophenol (B1666318) exhibits absorption maxima around 194 nm, 218 nm, and 272 nm in an acidic mobile phase. sielc.com

Bromo (-Br) Group: The bromine atom also acts as an auxochrome, exhibiting a bathochromic effect due to its lone pairs of electrons.

Methyl (-CH3) Group: The methyl group has a weaker, electron-donating inductive effect that typically causes a small bathochromic shift.

The cumulative effect of these substituents on the phenol chromophore is a significant shift of the absorption bands to longer wavelengths compared to unsubstituted benzene, moving them into the readily accessible UV region.

Solvatochromism is the phenomenon where the color of a solution, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. This effect is particularly pronounced in molecules like this compound, which has polar groups capable of forming hydrogen bonds.

The interaction between the solute and solvent molecules can alter the energy levels of the ground and excited states differently. Polar solvents, especially protic ones like methanol (B129727) and water, can form hydrogen bonds with the amino and hydroxyl groups. These interactions typically stabilize the more polar excited state to a greater extent than the ground state, leading to a bathochromic shift as the solvent polarity increases. Conversely, in non-polar solvents, such interactions are absent, and the absorption maxima are generally observed at shorter wavelengths. Studies on similar substituted phenols have demonstrated this solvent-dependent behavior. acs.orgresearchgate.net

Furthermore, UV-Vis spectroscopy can be used to investigate tautomeric equilibria. Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). quora.com For most simple phenols, this equilibrium lies overwhelmingly toward the aromatic phenol form due to the stability conferred by aromaticity. quora.comrsc.org However, the equilibrium can be influenced by substituents and the solvent environment. A change in solvent could potentially shift this equilibrium, which would be observable as a change in the UV-Vis spectrum, with the keto form having distinct electronic transitions from the enol (phenol) form.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Crystal Packing

While a specific, publicly available crystal structure for this compound could not be identified, the principles of X-ray diffraction and data from analogous substituted phenol structures allow for a detailed prediction of its solid-state characteristics. rsc.org X-ray crystallography would provide precise coordinates of each atom in the crystal lattice, enabling the definitive determination of its molecular geometry and the analysis of its supramolecular assembly.

Based on crystallographic data of structurally related compounds, such as other brominated and aminated phenols, the expected geometric parameters for this compound can be estimated. researchgate.netresearchgate.net The aromatic ring is expected to be nearly planar, with minor deviations due to substituent-induced strain.

| Parameter | Expected Value |

|---|---|

| C-C (aromatic) | 1.36 - 1.41 Å |

| C-O (phenol) | 1.35 - 1.39 Å |

| C-N (amino) | 1.37 - 1.42 Å |

| C-Br | 1.88 - 1.92 Å |

| C-C (methyl) | 1.50 - 1.54 Å |

| C-C-C (ring angle) | ~120° |

Dihedral angles would describe the orientation of the substituents relative to the plane of the aromatic ring. The hydrogen atoms of the -OH and -NH2 groups, for instance, may lie slightly out of the ring's plane.

The crystal packing of this compound is expected to be dominated by a network of strong intermolecular interactions.

Hydrogen Bonds: The presence of both a hydroxyl group (a strong hydrogen bond donor) and an amino group (both a donor and acceptor) makes robust hydrogen bonding inevitable. It is highly probable that strong O-H···N or N-H···O hydrogen bonds link adjacent molecules, potentially forming chains or dimeric motifs. researchgate.net The analysis of similar structures suggests that these interactions are a primary directing force in the crystal packing of phenols. rsc.org

π-π Stacking Interactions: Aromatic rings frequently engage in π-π stacking interactions, which contribute significantly to crystal stability. rsc.org These interactions would likely occur between the phenol rings of adjacent molecules in an offset or parallel-displaced arrangement. semanticscholar.org In related aromatic structures, the centroid-to-centroid distances for such interactions are typically in the range of 3.5 to 4.0 Å. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. crystalexplorer.net The analysis partitions the crystal space into regions belonging to each molecule, allowing for the mapping of close intermolecular contacts.

For this compound, a theoretical Hirshfeld surface analysis would highlight the following features:

d_norm Map: A surface mapped with the normalized contact distance (d_norm) would show distinct, large red areas corresponding to the strong O-H···N and N-H···O hydrogen bonds, indicating that these contacts are shorter than the sum of their van der Waals radii. uniurb.itscirp.org

2D Fingerprint Plots: These plots summarize all intermolecular contacts. The plot for this molecule would be expected to show:

Sharp, distinct "spikes" at the bottom left, characteristic of strong hydrogen bonds (O···H/H···O and N···H/H···N contacts).

A significant contribution from H···H contacts, often appearing as a large, diffuse region in the middle of the plot, representing the high percentage of the molecular surface composed of hydrogen atoms. nih.gov

Contributions from Br···H/H···Br and C···H/H···C contacts, which are also important for stabilizing the crystal packing. nih.gov

This analysis provides a quantitative breakdown of the relative importance of different non-covalent interactions in the molecule's crystal architecture. mq.edu.aunih.gov

Computational Chemistry and Theoretical Investigations of 5 Amino 2 Bromo 4 Methylphenol

Density Functional Theory (DFT) Calculations for Ground State Properties

Detailed DFT calculations are foundational to modern computational chemistry. These calculations provide insights into the fundamental properties of a molecule in its ground state.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located. For 5-Amino-2-bromo-4-methylphenol, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms of the phenol (B47542) ring and its amino, bromo, methyl, and hydroxyl substituents. A conformational analysis would further explore different spatial orientations of the flexible -OH and -NH2 groups to identify the global energy minimum conformation. At present, specific optimized geometric parameters for this molecule are not available in the surveyed literature.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These theoretical calculations predict the frequencies at which the molecule will vibrate, corresponding to different stretching, bending, and torsional motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed spectral peaks. No such theoretical vibrational analysis for this compound has been found in the public domain.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. A detailed analysis of the spatial distribution and energy levels of the HOMO and LUMO for this compound would illuminate its electronic behavior, but this information is not currently available.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. An MEP map for this compound would identify the likely sites for chemical reactions, providing a visual guide to its reactivity. However, a specific MEP analysis for this compound has not been located in the available literature.

Quantum Chemical Descriptors and Reactivity Indices

Beyond the fundamental DFT calculations, a range of quantum chemical descriptors can be derived to provide more quantitative measures of a molecule's reactivity.

Fukui Functions and Local Reactivity Descriptors for Electrophilic and Nucleophilic Sites

Fukui functions are a local reactivity descriptor used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density at different atomic sites upon the addition or removal of an electron, one can pinpoint the atoms most likely to participate in a chemical reaction. A detailed study of the Fukui functions for this compound would offer a more nuanced understanding of its site-selectivity in chemical transformations. As with the other computational analyses, a specific investigation of the Fukui functions for this compound is not present in the reviewed scientific literature.

Global Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity Index)

Global reactivity descriptors are fundamental in predicting the chemical behavior of a molecule. researchgate.net Derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), these descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), help in understanding the molecule's reactivity and stability. researchgate.net A comprehensive study would involve calculating these parameters to predict how this compound might interact with other chemical species. At present, no published data for these descriptors for the title compound could be located.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

NBO analysis is a powerful tool to understand intramolecular bonding and interactions. taylorandfrancis.comrsc.org It examines the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis-type orbitals, which corresponds to stabilizing donor-acceptor interactions. taylorandfrancis.com

Lewis and Non-Lewis Structure Contributions

NBO analysis partitions the total electron density into contributions from the natural Lewis structure (highly occupied orbitals) and the non-Lewis structure (residual delocalization effects). wisc.eduekb.eg The extent of the non-Lewis contribution indicates the degree of electron delocalization and deviation from an idealized Lewis structure. This data would provide insight into the electronic nature of this compound.

Non-Linear Optical (NLO) Properties and First Hyperpolarizability Calculations

Molecules with significant NLO properties are of great interest for applications in optoelectronics. nih.govmdpi.com The first hyperpolarizability (β) is a key indicator of a molecule's potential as an NLO material. researchgate.netresearchgate.net Theoretical calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of this compound would be necessary to assess its suitability for such applications. researchgate.net Currently, there are no reported computational studies on the NLO properties of this compound.

Thermodynamic Properties and Tautomeric Equilibria Studies

Computational methods can reliably predict the thermodynamic properties of molecules, which are essential for understanding their stability and behavior under different conditions.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

Calculations of standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) as a function of temperature would provide a complete thermodynamic profile of this compound. This data is fundamental for predicting reaction spontaneity, equilibrium constants, and for studying potential tautomeric equilibria. However, specific thermodynamic data from computational studies for this compound have not been published.

No Publicly Available Research Found for Computational Studies of this compound

Despite a thorough search of scientific databases and scholarly articles, no specific theoretical or computational investigations detailing the chemical properties of this compound could be identified.

Consequently, it is not possible to provide an article that adheres to the requested outline focusing on the computational chemistry of this particular compound. The user's instructions to generate content solely on "this compound" and to strictly follow the detailed outline, including subsections on "Investigation of Enol-Keto Tautomerism and Proton Transfer Mechanisms" and "Solvent Effects Modeling (PCM, SMD) on Molecular Structure and Electronic Properties," cannot be fulfilled due to the absence of published research in these specific areas for this molecule.

General principles of computational chemistry allow for the theoretical investigation of such properties for virtually any molecule. Methodologies like Density Functional Theory (DFT) are commonly employed to study tautomeric equilibria, transition states for proton transfer, and the influence of different solvent environments using models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). However, without specific studies performed on this compound, any discussion would be purely speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.

Further research would be required to be conducted by computational chemists to generate the data necessary to populate the requested article sections. Such studies would involve:

Quantum chemical calculations to determine the relative energies of the enol and keto tautomers of this compound.

Transition state searches to elucidate the energy barriers and mechanisms of proton transfer between the tautomeric forms.

Simulations in various solvent continua using PCM or SMD to model how the molecular structure, electronic properties (like dipole moment and orbital energies), and tautomeric equilibrium are affected by different environments.

Until such research is published, a detailed and scientifically accurate article on the computational chemistry of this compound, as per the user's specific outline, cannot be generated.

Reaction Chemistry and Derivatization Strategies for 5 Amino 2 Bromo 4 Methylphenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a highly nucleophilic phenoxide ion, which is central to its reactivity in etherification and esterification reactions.

Etherification of the phenolic group, typically achieved through the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an alkyl halide. Similarly, esterification can be accomplished by reacting the phenol (B47542) with an acyl chloride or acid anhydride, often in the presence of a base. A significant challenge in these reactions for aminophenols is chemoselectivity; the amino group is also nucleophilic and can compete in alkylation and acylation reactions. To achieve selective O-alkylation or O-acylation, the more nucleophilic amino group often requires protection. A common strategy involves converting the amine into an amide (anilide), which is significantly less nucleophilic, thereby directing the reaction to the phenolic oxygen. google.com

Table 1: Representative Etherification and Esterification Strategies for Aminophenols

| Reaction Type | General Reactants | Typical Conditions | Product Type | Notes |

|---|---|---|---|---|

| O-Alkylation (Etherification) | 1. Protected Aminophenol2. Base (e.g., NaOH, K₂CO₃)3. Alkyl Halide (R-X) | Phase-transfer catalysis or polar aprotic solvent. google.com | Alkoxy-aniline derivative | Protection of the amino group is crucial to prevent N-alkylation. |

| O-Acylation (Esterification) | 1. Protected Aminophenol2. Base (e.g., Pyridine)3. Acyl Halide (RCOCl) or Anhydride | Anhydrous conditions | Aryl ester | Protection of the amino group prevents N-acylation and diacylation. |

| Fischer Esterification | 1. Carboxylic Acid (RCOOH)2. Strong Acid Catalyst (e.g., H₂SO₄) | Excess alcohol as solvent, reflux with water removal. masterorganicchemistry.com | Aryl ester | This method is reversible and driven to completion by removing water. masterorganicchemistry.com |

The amino group of 5-Amino-2-bromo-4-methylphenol is the primary site for condensation reactions with carbonyl compounds. The reaction of a primary amine with an aldehyde or ketone under acidic catalysis yields an imine, commonly known as a Schiff base. libretexts.org This reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The optimal pH for these reactions is typically mildly acidic (around 5), as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, while a pH that is too low would protonate the starting amine, rendering it non-nucleophilic. libretexts.org

While the phenolic group is not the primary reactant, its presence can influence the reaction and the properties of the resulting Schiff base. For instance, in Schiff bases derived from ortho-aminophenols, the hydroxyl group can form an intramolecular hydrogen bond with the imine nitrogen, enhancing the stability of the compound. iucr.org

Table 2: Examples of Analogous Schiff Base Formation Reactions

| Amine Reactant | Carbonyl Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Bromoaniline | Isovanillin | Microwave irradiation | (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol | nih.gov |

| Aminoethylethanolamine | 5-Bromo-2-hydroxybenzaldehyde | Ethanol, reflux | 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol | iucr.org |

Reactions at the Aromatic Amino Group

The amino group is a versatile functional handle, enabling a variety of transformations including acylation, sulfonylation, and diazotization.

The aromatic amino group readily reacts with acylating and sulfonylating agents. Acylation with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-aryl amides. Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides N-aryl sulfonamides. These reactions are generally high-yielding and are often used to protect the amino group or to introduce new functionalities into the molecule.

Table 3: General Reactions for N-Acylation and N-Sulfonylation

| Reaction Type | General Reagent | Product Class |

|---|---|---|

| N-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Amide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

Primary aromatic amines can be converted into diazonium salts through a process known as diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org The resulting aryl diazonium salt (Ar-N₂⁺) is a valuable synthetic intermediate. organic-chemistry.org

The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles. A particularly important set of these transformations is the Sandmeyer reactions, which use copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide group. wikipedia.org However, the application of diazotization chemistry to aminophenols must be approached with caution. The presence of the strongly activating phenolic -OH group makes the aromatic ring highly susceptible to electrophilic attack, which can lead to side reactions. The diazonium ion itself is an electrophile and can couple with unreacted phenol molecules to form colored azo compounds. reddit.com Furthermore, the electron-rich phenol ring can be susceptible to oxidation under the reaction conditions, potentially forming quinones and other byproducts. reddit.com

Table 4: Key Diazotization and Subsequent Reactions

| Reaction | Description | Reagents | Product of Reaction on Amino Group |

|---|---|---|---|

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. byjus.com | NaNO₂, HCl (aq), 0–5 °C | Ar-N₂⁺Cl⁻ |

| Sandmeyer Reaction | Replacement of the diazonium group with a halide or cyanide. wikipedia.orgorganic-chemistry.org | CuCl, CuBr, or CuCN | Ar-Cl, Ar-Br, Ar-CN |

| Hydrolysis | Replacement of the diazonium group with a hydroxyl group. | H₂O, H⁺, heat | Ar-OH |

| Azo Coupling | Reaction of the diazonium salt with an activated aromatic ring (e.g., another phenol molecule). | Activated arene (e.g., phenol, aniline) | Ar-N=N-Ar'-OH |

Beyond acylation and sulfonylation, the amino group can undergo other substitution reactions, such as N-alkylation. Direct alkylation of aromatic amines with alkyl halides can be difficult to control and may result in a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. More controlled methods, often involving reductive amination or specialized coupling reactions, are typically preferred. An analogous procedure for N-alkylation involves the deprotonation of a related N-H bond (such as in a sulfonamide) with a strong base followed by reaction with an alkyl halide, which can lead to mono-alkylation in good yields. nih.gov

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring of this compound is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic displacement reactions. These transformations are fundamental in constructing more complex molecular architectures.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. For derivatives of 2-bromo-4-methylaniline, these reactions provide a pathway to introduce a wide range of substituents.

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar unprotected ortho-bromoanilines has been explored. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully developed for unprotected ortho-bromoanilines, demonstrating compatibility with various boronic esters and enabling the synthesis of diverse biaryl structures. nih.gov The reaction of 4-bromo-2-methylaniline (B145978) derivatives with different boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ has been shown to proceed, indicating that the amino group does not completely inhibit the catalytic cycle. nih.gov

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. organic-chemistry.org This reaction is a cornerstone of C-C bond formation and is tolerant of a wide variety of functional groups. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base, often an amine, which also serves as the solvent. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. nih.gov

Below is a representative table of conditions that could be explored for the cross-coupling reactions of this compound, based on general knowledge of these reactions.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF | 100-120 |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 |

This table represents generalized conditions and would require optimization for the specific substrate.

Nucleophilic Displacement Reactions

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the displacement of the bromine atom in this compound could potentially be achieved under certain conditions, such as with strong nucleophiles or through metal-catalyzed processes. The rate of nucleophilic substitution is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the aromatic ring. libretexts.orgbyjus.com The amino and hydroxyl groups on the ring in this compound are electron-donating, which generally disfavors classical SNAr reactions that proceed through a Meisenheimer complex. libretexts.org However, with appropriate catalysts, such as copper or palladium complexes, nucleophilic substitution with various nucleophiles like amines, alcohols, or thiols may be feasible.

Reactions at the Methyl Group

The methyl group of this compound, being attached to an aromatic ring, offers opportunities for functionalization through oxidation or radical pathways.

Oxidation Reactions

The oxidation of the methyl group in cresol (B1669610) derivatives can lead to the formation of the corresponding benzaldehyde (B42025) or benzoic acid. wikipedia.org The outcome of the oxidation depends on the oxidizing agent and the reaction conditions. For instance, studies on the biotransformation of 4-methylphenol (p-cresol) have shown that the methyl group can be oxidized. nih.gov The presence of other substituents on the aromatic ring can influence the rate and outcome of this oxidation. Electron-withdrawing groups, such as the bromine atom in this compound, may affect the reactivity of the methyl group towards oxidation.

Functionalization via Radical Pathways

Radical reactions provide an alternative strategy for the functionalization of the methyl group. For example, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom onto the methyl group, which can then be further transformed through nucleophilic substitution or elimination reactions. This approach would convert the methyl group into a more versatile functional handle for further synthetic manipulations.

Multi-Step Synthesis of Complex Molecules Utilizing this compound as a Building Block

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. mdpi.com By strategically employing the reactions discussed above, chemists can elaborate the structure of this building block in a stepwise manner.

For example, a synthetic sequence could begin with a Suzuki coupling at the bromine position to introduce a new aryl group. The amino and hydroxyl groups could then be used for the construction of heterocyclic rings, a common motif in many pharmaceutical agents. Alternatively, the methyl group could be oxidized to a carboxylic acid, which can then undergo amide coupling reactions. The ability to perform a sequence of reactions at different sites of the molecule underscores its utility in diversity-oriented synthesis. mdpi.com

A hypothetical multi-step synthesis could involve:

Suzuki Coupling: Reaction of this compound with a heterocyclic boronic acid to form a biaryl system.

Protection: Protection of the amino and/or hydroxyl groups to prevent interference in subsequent steps.

Oxidation: Oxidation of the methyl group to a carboxylic acid.

Amide Coupling: Formation of an amide bond with a desired amine.

Deprotection: Removal of the protecting groups to yield the final complex molecule.

This step-wise approach allows for the systematic construction of complex molecular architectures with a high degree of control over the final structure.

Applications of 5 Amino 2 Bromo 4 Methylphenol in Chemical Synthesis and Functional Materials

Role as a Key Intermediate in the Synthesis of Pharmaceutical Precursors (Non-Clinical)

Substituted aminophenols are valuable scaffolds in medicinal chemistry, serving as precursors for a wide range of more complex molecules. The presence of amino, hydroxyl, and bromo functionalities on the aromatic ring of 5-Amino-2-bromo-4-methylphenol offers multiple reaction sites for building pharmaceutical intermediates. The amino group can be acylated, alkylated, or diazotized, while the hydroxyl group can undergo etherification or esterification. The bromine atom provides a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

However, specific, documented examples of this compound being used as a key intermediate in the synthesis of non-clinical pharmaceutical precursors are not readily found in the existing literature. The potential for its use remains theoretical at this time, based on the known reactivity of analogous compounds.

Utilization in the Development of Advanced Organic Materials

The multifunctionality of this compound makes it a candidate for the synthesis of various functional organic materials.

The amino and hydroxyl groups of this compound can be functionalized to create monomers for polymerization. For instance, these groups can be reacted to form vinyl, acrylate, or epoxide functionalities, which can then undergo polymerization to form polymers with specific properties. The bromine atom could be utilized in post-polymerization modification to further tune the material's characteristics. Research on the polymerization of monomers derived specifically from this compound has not been identified.

Aminophenol derivatives are frequently used to synthesize Schiff base ligands by condensation of the amino group with an aldehyde or ketone. nih.gov These ligands can then coordinate with various metal ions to form stable metal complexes. nih.gov The resulting complexes have potential applications in catalysis, materials science, and biological systems. nih.gov

In the case of this compound, the amino group is available for Schiff base formation, and the hydroxyl group can act as a coordination site. The bromine atom could influence the electronic properties of the resulting ligand and its metal complex. While the synthesis of Schiff bases from various aminophenols is well-documented, specific studies detailing the synthesis and characterization of ligands and coordination complexes derived from this compound are not currently available.

| Potential Ligand Type | Synthesis Method | Potential Metal Ions | Potential Applications |

| Schiff Base | Condensation with aldehydes/ketones | Transition metals (e.g., Cu, Ni, Co, Zn) | Catalysis, Sensing, Antimicrobial agents |

| Azo-linked Ligand | Diazotization and coupling | Lanthanides, Transition metals | Molecular magnets, Luminescent materials |

This table represents theoretical applications based on the general reactivity of aminophenols.

Aromatic amines are fundamental building blocks for azo dyes, which are synthesized through diazotization of the amino group followed by coupling with a suitable coupling component. The amino group on this compound can be diazotized to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of azo dyes with different colors. The substituents on the aromatic ring (bromo, methyl, and hydroxyl groups) would be expected to influence the final color and properties of the dye. However, specific examples of dyes and pigments synthesized from this compound are not described in the scientific literature.

Applications in Analytical Chemistry as a Derivatizing Agent or Standard

The reactive amino and hydroxyl groups of this compound suggest its potential utility in analytical chemistry.

As a primary aromatic amine, this compound could potentially be used as a derivatizing agent to enhance the detection of certain analytes in chromatographic methods. Derivatization can improve the volatility, thermal stability, or detector response of target molecules. epa.gov For example, it could react with carbonyl compounds to form Schiff bases that are more readily detectable.

Furthermore, a highly purified form of this compound could serve as an analytical standard for the development and validation of new analytical methods for the quantification of related substituted phenols. There are, however, no established analytical methods that specifically report the use of this compound as a derivatizing agent or an analytical standard.

Investigation in Flavor Chemistry as a Reference Compound or Impurity Standard

While direct research on the role of this compound in flavor chemistry is not extensively documented in publicly available literature, its structural similarity to other known flavor-active compounds and analytical standards suggests potential applications in this field. The investigation into its utility as a reference compound or impurity standard can be inferred from the study of related brominated phenols and aminophenols.

One closely related compound, 2-bromo-4-methylphenol (B149215), has been identified as a significant off-flavor component in wine. nih.gov Research has demonstrated that this compound is responsible for an "iodine" or "seafood" aroma in white, rosé, and red wines. nih.gov The presence of 2-bromo-4-methylphenol in wines can result from treatments involving ion-exchange resins. nih.gov Sensory studies have established a wide range of detection thresholds for this compound, indicating varying sensitivity among individuals. nih.gov Given that a structurally similar compound has a distinct and potent flavor profile, it is plausible that this compound could also possess flavor-active properties that are yet to be characterized.

Furthermore, aminophenols, as a class of compounds, are utilized as high-purity reference materials in analytical chemistry, including for residue analysis in food and environmental samples. hpc-standards.com Companies that specialize in chemical standards offer various isomers of aminophenol for these purposes. hpc-standards.com These standards are crucial for the accurate quantification of analytes and for ensuring compliance with regulatory limits. hpc-standards.com Although this compound is not commonly listed as a standard flavor compound, its chemical structure suggests it could serve as a useful reference material in analytical methods developed for detecting related phenolic or aromatic amine compounds.

The potential application of this compound as an impurity standard could be relevant in the synthesis of other chemical products. For instance, in the manufacturing of pharmaceuticals or other high-purity chemicals where aminophenols or brominated phenols are used as intermediates, this compound could potentially arise as a byproduct. In such cases, having a well-characterized standard of this impurity would be essential for quality control and for meeting regulatory requirements.

While direct studies are lacking, the established role of 2-bromo-4-methylphenol as a potent off-flavor agent and the use of aminophenols as analytical standards provide a basis for the potential investigation of this compound in flavor chemistry. Future research could explore its sensory properties and its utility as a reference or impurity standard in relevant analytical contexts.

Interactive Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Known Role in Flavor/Analytical Chemistry |

| This compound | 1268153-80-5 | C₇H₈BrNO | Potential, but unconfirmed, role as a flavor compound or analytical standard. |

| 2-Bromo-4-methylphenol | 6627-55-0 | C₇H₇BrO | Identified as a compound responsible for an "iodine" off-flavor in wines. nih.gov |

| 2-Aminophenol | 95-55-6 | C₆H₇NO | Used as a high-purity reference material for residue analysis. hpc-standards.com |

| 3-Aminophenol | 591-27-5 | C₆H₇NO | Used as a high-purity reference material for residue analysis. hpc-standards.com |

| 4-Aminophenol (B1666318) | 123-30-8 | C₆H₇NO | Used as a high-purity reference material for residue analysis. hpc-standards.com |

Future Research Directions and Challenges for 5 Amino 2 Bromo 4 Methylphenol

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of halogenated aminophenols often involves multi-step processes that may include nitration, reduction, and bromination, which can generate significant chemical waste. A primary challenge and opportunity lie in developing more efficient and environmentally benign synthetic routes to 5-Amino-2-bromo-4-methylphenol.

Future research should focus on:

Dehydrogenative Aromatization: Investigating one-pot syntheses from substituted cyclohexanones and amines could offer a direct route to the aminophenol core structure. nih.gov This approach simplifies the synthesis by forming the aromatic ring and incorporating the amino and hydroxyl groups simultaneously, potentially reducing waste and increasing efficiency. nih.gov

Green Amination Strategies: Exploring direct amination of precursors like 2-bromo-4-methylphenol (B149215) or hydroquinone (B1673460) derivatives using greener amination agents and catalysts could provide a more sustainable alternative to classical methods that rely on harsh reagents. digitellinc.com

Catalytic C-H Functionalization: Developing regioselective C-H amination or bromination methods on a 4-methylphenol precursor would represent a highly atom-economical approach, minimizing the need for protecting groups and pre-functionalized substrates.

Flow Chemistry: Implementing continuous flow processes for nitration, hydrogenation, and bromination steps can enhance safety, improve reaction control, and allow for easier scalability compared to batch processing.

A significant challenge will be achieving high regioselectivity to ensure the correct placement of the amino and bromo substituents on the cresol (B1669610) ring, avoiding the formation of undesired isomers.

Table 1: Comparison of Hypothetical Synthetic Pathways

| Parameter | Traditional Pathway (e.g., Nitration/Reduction/Bromination) | Proposed Sustainable Pathway (e.g., Dehydrogenative Aromatization) |

|---|---|---|

| Starting Materials | Benzene (B151609)/Phenol (B47542) derivatives | Substituted Cyclohexanones, Amines |

| Number of Steps | Multiple (3+) | Fewer (Potentially 1-2) |

| Atom Economy | Moderate to Low | Potentially High |

| Waste Generation | High (acid/salt waste) | Low |

| Potential Hazards | Use of strong acids, hazardous intermediates | Catalyst-dependent, potentially milder conditions |

Advanced Spectroscopic Characterization under Non-Standard Conditions

While standard spectroscopic data (NMR, IR, MS) can confirm the structure of this compound, its behavior under non-standard conditions remains unknown. Such studies are crucial for understanding its stability and potential performance in various applications.

Future research directions include:

High-Pressure Spectroscopy: Utilizing techniques like high-pressure infrared (IR) spectroscopy to study changes in hydrogen bonding and molecular vibrations. researchgate.net This can provide insights into the compound's stability and intermolecular interactions in solid-state applications or under mechanical stress.

Low-Temperature (Cryogenic) Spectroscopy: Trapping the molecule in inert gas matrices at low temperatures would enable high-resolution IR and UV-Vis spectroscopy, allowing for the detailed assignment of vibrational modes and electronic transitions without the interference of intermolecular interactions present in the solid or liquid state.

Ultrafast Transient Absorption Spectroscopy: Employing femtosecond pump-probe techniques to investigate the excited-state dynamics of the molecule. This would reveal the lifetimes of its excited states and the pathways of energy relaxation, which is critical for applications in photochemistry or organic electronics. researchgate.netnih.gov Studies on similar phenolic compounds have revealed complex relaxation mechanisms that could be explored for this molecule. nih.gov

Solid-State NMR (ssNMR): Characterizing the compound in its polycrystalline form to understand its crystal packing, intermolecular interactions, and conformational properties in the solid state.

The main challenge in these areas is the requirement for specialized equipment and the expertise to interpret the complex data generated under these non-standard conditions.

Deeper Computational Insight into Reaction Mechanisms and Excited State Dynamics

Computational chemistry offers a powerful tool to complement experimental work by providing a molecular-level understanding of the properties and reactivity of this compound. mdpi.com

Key areas for computational investigation are:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model potential synthetic pathways. rsc.orgmdpi.com This can help predict the regioselectivity of bromination and amination reactions, identify key transition states, and optimize reaction conditions before extensive experimental work is undertaken. rsc.org